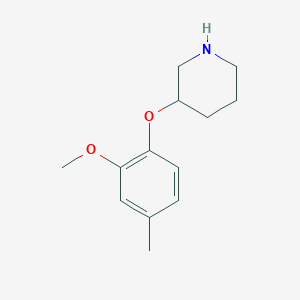

3-(2-Methoxy-4-methylphenoxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxy-4-methylphenoxy)piperidine is an organic compound that features a methoxy group, a methyl group, and a piperidinyl ether linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-methylphenoxy)piperidine typically involves the etherification of 2-methoxy-4-methylphenol with 3-piperidinol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxy-4-methylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The piperidinyl ring can be reduced to form a piperidine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde.

Reduction: Formation of 2-methoxy-4-methylphenyl 3-piperidine.

Substitution: Formation of halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of 3-(2-Methoxy-4-methylphenoxy)piperidine indicates a piperidine ring connected to a phenoxy group with methoxy and methyl substituents. The synthesis typically involves the reaction between 2-methoxy-4-methylphenol and piperidine under inert conditions to prevent oxidation. The purification methods include recrystallization or chromatography to achieve high purity levels suitable for research applications.

Mechanism of Action

The compound primarily interacts with biological targets such as receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may interact with neurotransmitter receptors, affecting signal transduction processes within cells. This interaction suggests potential applications in treating neurological disorders.

Pharmacological Applications

Research indicates that this compound exhibits significant anticancer properties by inhibiting various cancer cell lines. Its ability to affect cellular pathways makes it a candidate for further studies in cancer therapy.

Inhibition of Enzymes

Studies have demonstrated that derivatives of piperidine compounds can selectively inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial in endocannabinoid signaling pathways, which are implicated in pain regulation and inflammation. The selectivity for MAGL over FAAH has been highlighted as a desirable trait for developing therapeutic agents targeting pain relief without significant side effects .

Dual Targeting Ligands

Recent investigations have explored the potential of this compound as a dual-targeting ligand for histamine H3 receptors and monoamine oxidase B (MAO B). Compounds designed with this framework showed promising results in increasing dopamine levels in the brain, which is critical for treating conditions like Parkinson's disease .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-4-methylphenyl 3-piperidinyl acetate

- 2-Methoxy-4-methylphenyl 3-piperidinyl propionate

- 2-Methoxy-4-methylphenyl 3-piperidinyl butyrate

Uniqueness

3-(2-Methoxy-4-methylphenoxy)piperidine is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its ester counterparts

Actividad Biológica

3-(2-Methoxy-4-methylphenoxy)piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its interaction with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.30 g/mol. The compound features a piperidine ring substituted with a methoxy and a methyl group on the aromatic phenyl moiety.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), both of which are critical in endocannabinoid metabolism. This inhibition can influence various physiological processes, including pain perception and inflammation control.

Inhibition Studies

Table 1 summarizes the inhibitory effects of this compound against FAAH and MAGL:

| Target Enzyme | Inhibition Concentration (IC50) |

|---|---|

| FAAH | 200 nM |

| MAGL | 40 nM |

These values indicate that the compound has a higher potency against MAGL compared to FAAH, suggesting its potential utility in therapeutic applications targeting cannabinoid receptors .

Selectivity Profile

Selectivity is crucial for minimizing side effects in pharmacological applications. Studies have shown that modifications to the piperidine structure can enhance selectivity for MAGL over other serine hydrolases. For example, compounds with additional methoxy groups on the distal aryl rings exhibited improved selectivity ratios, achieving up to 400-fold selectivity for MAGL .

Case Studies

- Pain Management : In animal models, administration of this compound demonstrated significant analgesic effects, correlating with its ability to inhibit endocannabinoid degradation. This suggests potential applications in chronic pain management.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine levels in macrophages, supporting its role in modulating immune responses.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, emphasizing the importance of substituents on the aromatic ring. The presence of methoxy groups was found to enhance both potency and selectivity for desired targets, paving the way for the development of more effective therapeutic agents based on this scaffold .

Propiedades

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINQIODVYMPWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCCNC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.